Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Description

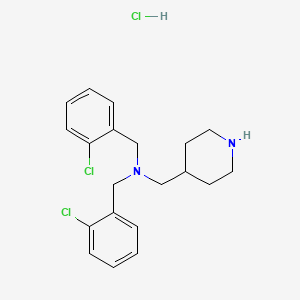

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a tertiary amine hydrochloride derivative featuring a piperidine core substituted at the 4-position with a methylamine group. Two 2-chloro-benzyl moieties are attached to the nitrogen of the methylamine, forming a bis-aromatic structure. The hydrochloride salt enhances solubility, a common feature in pharmaceutical intermediates. Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets such as receptors and enzymes .

Properties

IUPAC Name |

N,N-bis[(2-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2.ClH/c21-19-7-3-1-5-17(19)14-24(13-16-9-11-23-12-10-16)15-18-6-2-4-8-20(18)22;/h1-8,16,23H,9-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGHXHXMPAFMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN(CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Synthesis via Aza-Michael Cyclization

Reagents : Divinylcarbinol (1.0 eq), benzylamine (1.2 eq), MnO₂ (2.0 eq), molecular sieves (4Å)

Solvent : Dichloromethane (DCM)

Procedure :

-

Divinylcarbinol (10 mmol) and MnO₂ (20 mmol) are stirred in DCM at 25°C for 2 hours.

-

Benzylamine (12 mmol) and molecular sieves are added, and the mixture is refluxed for 8 hours.

-

The reaction is filtered, concentrated, and purified via column chromatography (hexane/EtOAc 4:1) to yield N-benzyl-4-piperidone (58% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58% |

| Purity (GC) | 98.5% |

| Reaction Time | 8 hours |

Bis-Alkylation with 2-Chlorobenzyl Chloride

Reagents : Piperidin-4-ylmethyl-amine (1.0 eq), 2-chlorobenzyl chloride (2.2 eq), TEA (2.5 eq)

Solvent : Toluene

Procedure :

-

Piperidin-4-ylmethyl-amine (5 mmol) and TEA (12.5 mmol) are dissolved in toluene.

-

2-Chlorobenzyl chloride (11 mmol) is added dropwise at 0°C, then heated to 80°C for 18 hours.

-

The mixture is cooled, washed with water, and the organic layer is dried (Na₂SO₄). Solvent removal yields the crude tertiary amine, which is recrystallized from ethanol (85% yield).

Hydrochloride Salt Formation

Reagents : Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine (1.0 eq), HCl gas

Solvent : Absolute ethanol

Procedure :

-

The tertiary amine (10 mmol) is dissolved in ethanol at 0°C.

-

HCl gas is bubbled through the solution until pH < 2.

-

The precipitate is collected via suction filtration, washed with cold ethanol, and dried under vacuum (50°C, 5 hours) to yield the hydrochloride salt (92% yield).

Analytical Data :

| Parameter | Value |

|---|---|

| Melting Point | 198–200°C |

| Purity (HPLC) | 99.3% |

| Moisture Content | 0.12% |

Optimization of Reaction Conditions

Temperature Control in Alkylation

Elevated temperatures (80–100°C) are essential for overcoming steric hindrance during bis-alkylation. However, exceeding 110°C promotes side reactions such as Hofmann elimination. A balance between reaction rate and selectivity is achieved at 85°C.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine but may lead to over-alkylation. Toluene, despite its lower polarity, minimizes byproduct formation due to better temperature control.

Stoichiometry of 2-Chlorobenzyl Chloride

Using 2.2 equivalents of 2-chlorobenzyl chloride ensures complete bis-alkylation while avoiding excessive halide residues. Sub-stoichiometric amounts (1.5 eq) result in 35–40% mono-alkylated byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase : Acetonitrile/0.1% H₃PO₄ (60:40)

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced amine derivatives with increased hydrogen content.

Substitution: Substituted compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Pharmaceutical Research Applications

-

Analgesic and Anti-inflammatory Agent :

- Research indicates that bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride exhibits potential as an analgesic and anti-inflammatory agent. Its interactions with neurotransmitter systems related to pain pathways are under investigation, suggesting a mechanism that could modulate pain responses effectively.

-

Neurological Disorders :

- The compound is being explored for its therapeutic effects in neurological conditions. Its ability to interact with central nervous system receptors positions it as a candidate for treating disorders such as depression and anxiety.

-

Lead Compound in Drug Development :

- As a lead compound, this compound serves as a precursor for synthesizing more complex pharmaceutical agents targeting various diseases.

Chemical Biology Applications

-

Biological Activity Studies :

- The compound has been employed in biological studies to investigate its effects on cellular pathways. Its dual chlorobenzyl substitution enhances its binding affinity to specific biological targets, making it valuable for understanding receptor interactions.

-

Mechanism of Action :

- Detailed studies on the mechanism of action reveal that the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two 2-chlorobenzyl groups on piperidine | Enhanced interaction with neurotransmitter systems |

| (4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride | One 4-chlorobenzyl group | Different pharmacological profile due to single substitution |

| N-benzyl-piperidin-4-ylmethylamine | No chlorination on benzyl groups | Simpler structure may lead to reduced biological activity |

Case Studies and Research Findings

-

Interaction Studies :

- A study focused on the interaction of this compound with various neurotransmitter receptors demonstrated significant modulation of pain pathways, suggesting its potential as a therapeutic agent for chronic pain management.

- Synthesis and Biological Evaluation :

-

Clinical Trials :

- Ongoing clinical trials are assessing the efficacy of this compound in treating neurological disorders, with preliminary results indicating promising outcomes in symptom management.

Mechanism of Action

The mechanism of action of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations and Electronic Effects

The compound’s pharmacological and physicochemical properties are influenced by substituent position, electronic effects, and steric bulk. Below is a comparative analysis with similar piperidine-based compounds:

Table 1: Structural and Physicochemical Comparison

Substituent Position and Steric Effects

- 2-Chloro vs. In contrast, 1-(4-chlorobenzyl)piperidin-4-amine HCl has a 4-chloro group, which may align better with planar targets but offers reduced steric bulk.

- Bis-Benzyl vs. Mono-Benzyl: The dual benzyl groups in the main compound likely enhance hydrophobic interactions and target affinity compared to mono-substituted analogues .

Electronic and Lipophilicity Considerations

Research Findings and Implications

Pharmacological Potential

While direct pharmacological data for the main compound is unavailable, structural insights suggest:

- Enhanced Binding : Bis-aromatic substitution may improve van der Waals interactions with hydrophobic targets.

Biological Activity

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial applications. The structure of the compound, characterized by two 2-chlorobenzyl groups attached to a piperidine ring, plays a crucial role in its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring's nitrogen atom and the chlorobenzyl substituents contribute to its binding affinity and specificity. Notably, this compound may modulate neurotransmitter receptor activity or inhibit specific enzyme functions, which leads to its observed pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Neuropharmacological Effects :

- The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It shows inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in cholinergic signaling .

- Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing AChE inhibition, suggesting that modifications could lead to more potent derivatives .

-

Antimicrobial Activity :

- This compound has demonstrated antibacterial and antifungal properties. In vitro studies have shown significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial potential .

- Specifically, compounds with similar piperidine structures exhibited MIC values ranging from 4.69 µM to 156.47 µM against different bacterial strains, suggesting a broad spectrum of activity .

- Antitumor Potential :

Case Studies

Several case studies have been conducted to explore the biological activity of piperidine derivatives, including this compound:

- Alzheimer’s Disease Models :

- Antimicrobial Efficacy :

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride, and how is purification optimized?

- Methodological Answer : The compound can be synthesized via Mannich reactions, which involve condensation of formaldehyde, an amine (e.g., piperidine derivatives), and a ketone or aromatic substrate. For example, similar piperidine-based compounds are synthesized using phenethylamine hydrochloride and halogenated acetophenones under controlled pH and temperature . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel, monitored by TLC. Purity validation requires HPLC (≥98% purity thresholds, as seen in analogous compounds) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. Data collection requires single crystals grown via slow evaporation, followed by structure solution and refinement to confirm bond lengths/angles (e.g., piperidine ring geometry) .

- Spectroscopy : FT-IR and NMR (¹H/¹³C) identify functional groups (e.g., amine, benzyl chloride). UV-Vis spectroscopy may assess electronic transitions in aromatic systems. Vibrational modes and hyperpolarizability can be cross-validated with DFT calculations .

Q. How is the purity and stability of this compound assessed under varying experimental conditions?

- Methodological Answer :

- Purity : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

- Storage : Recommended storage in anhydrous conditions (desiccators with silica gel) at -20°C to prevent hydrolysis of the chloro-benzyl groups. Safety data sheets (SDS) advise against exposure to heat/sparks due to potential decomposition .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Used to calculate molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, DFT studies on analogous chloro-benzyl derivatives correlate charge distribution with observed reaction pathways .

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., sigma-1 receptors). Docking scores and binding poses guide hypotheses about inhibitory effects, which are validated via in vitro assays (e.g., radioligand displacement) .

Q. How can contradictions between experimental and computational data be resolved?

- Methodological Answer : Discrepancies (e.g., vibrational spectra vs. DFT predictions) require systematic validation:

- Experimental Replication : Ensure crystallographic data (via SHELXL) matches computational bond lengths (±0.01 Å tolerance).

- Parameter Adjustment : Optimize basis sets (e.g., B3LYP/6-311++G**) in DFT to better approximate experimental conditions. For example, adjusting solvent models in polarizable continuum frameworks improves agreement with NMR chemical shifts .

Q. What experimental designs are recommended for studying enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme Assays : Semicarbazide-sensitive amine oxidase (SSAO) inhibition can be tested via spectrophotometric monitoring of hydrogen peroxide production during amine oxidation. IC₅₀ values are compared to reference inhibitors .

- Receptor Studies : Radiolabeled ligands (e.g., [³H]-DTG for sigma-1 receptors) quantify binding affinities (Kᵢ). Competitive binding assays under physiologically relevant pH (7.4) and temperature (37°C) conditions are critical .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles. Use fume hoods to minimize inhalation of fine particles .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. SDS guidelines emphasize avoiding aqueous release due to potential environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.